N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine

Description

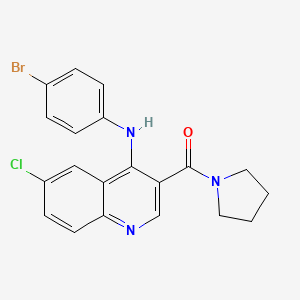

N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a chemical compound with a complex structure. Let’s break it down:

N-(4-Bromophenyl): This part of the compound contains a bromine-substituted phenyl group.

6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine: The core structure consists of a quinoline ring with a chlorine atom at position 6. Attached to this quinoline ring is a pyrrolidine-1-carbonyl group, which contributes to the compound’s overall functionality.

Properties

Molecular Formula |

C20H17BrClN3O |

|---|---|

Molecular Weight |

430.7 g/mol |

IUPAC Name |

[4-(4-bromoanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C20H17BrClN3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24) |

InChI Key |

GGGREFDAUXBOOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological properties.

Reduction: Reduction reactions could modify functional groups, impacting solubility and reactivity.

Substitution: Substitution reactions (e.g., halogen exchange) may alter the substituents on the phenyl ring.

Halogenation: Bromination or chlorination using N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂).

Carbonylation: Introduction of the pyrrolidine-1-carbonyl group via carbonylation reactions.

Major Products:: The primary product is N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine itself, but variations may arise due to regioselectivity during reactions.

Scientific Research Applications

Chemistry: Explore its reactivity and design derivatives for specific purposes.

Biology: Study its effects on cellular processes and signaling pathways.

Mechanism of Action

The precise mechanism remains elusive, but it likely involves interactions with molecular targets related to TGFP signaling pathways. Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers can compare N-(4-Bromophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine with related structures to highlight its uniqueness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.